molecular formula C22H16Cl2N2OS B2394826 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-74-5

6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2394826
CAS No.: 338965-74-5
M. Wt: 427.34
InChI Key: DBTONJYOTXVQLR-UHFFFAOYSA-N
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Description

6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced by reacting the chlorinated quinazolinone with a thiol derivative, such as 3-chlorobenzenethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the quinazolinone core using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated quinazolinone derivatives.

    Substitution: Functionalized quinazolinone derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4-one: Lacks the chlorine and sulfanylmethyl groups, which may result in different biological activities.

    6-Chloro-2-(methylthio)-3-phenylquinazolin-4-one: Contains a methylthio group instead of the sulfanylmethyl group, which can affect its reactivity and interactions with biological targets.

    3-(2-Methylphenyl)-2-phenylquinazolin-4-one: Lacks the chlorine atoms, which may influence its chemical properties and biological activities.

Biological Activity

6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 338965-74-5
  • Molecular Formula : C22H16Cl2N2OS
  • Molecular Weight : 445.34 g/mol

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound interacts with specific enzymes, disrupting critical biological pathways.
  • Modulate Receptors : It may alter signal transduction by binding to cellular receptors.
  • Induce Apoptosis : The compound can trigger programmed cell death in cancer cells, contributing to its anticancer properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives, including the target compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values were reported as follows:
      • PC3: 10 μM
      • MCF-7: 10 μM
      • HT-29: 12 μM .
  • Mechanisms of Action :
    • Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), leading to 'thymineless cell death,' which is critical in cancer therapy .

Antimicrobial Activity

The quinazolinone derivatives are also noted for their antimicrobial properties. Research indicates:

  • In vitro Antimicrobial Efficacy :
    • Various derivatives showed potent activity against bacterial and fungal species. Substituents such as chloro or hydroxy groups significantly enhance these activities .
  • Structure-Activity Relationship :
    • The presence of hydroxyl groups at specific positions on the phenyl ring correlates with increased antimicrobial efficacy, suggesting that structural modifications can optimize biological activity .

Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives, including the target compound, assessed their anticancer effects on MDA-MB-231 breast cancer cells using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments like paclitaxel .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds similar to this compound were evaluated against various pathogens. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications in infectious diseases .

Data Summary

Activity TypeTarget Cell Line/PathogenIC50/EffectivenessReference
AnticancerPC310 μM
AnticancerMCF-710 μM
AnticancerHT-2912 μM
AntimicrobialVarious BacteriaSignificant inhibition

Properties

IUPAC Name

6-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS/c1-14-5-2-3-8-20(14)26-21(13-28-17-7-4-6-15(23)11-17)25-19-10-9-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTONJYOTXVQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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